![molecular formula C13H13NO2 B1305404 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 354815-90-0](/img/structure/B1305404.png)
3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Descripción general
Descripción
3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a chemical compound with the molecular formula C13H13NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with cyclopentanone in the presence of a catalyst, followed by oxidation and carboxylation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts .
Análisis De Reacciones Químicas
Types of Reactions
3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with different functional groups, while reduction can produce tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
Antifungal Applications
Recent studies have highlighted the efficacy of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid as a promising agent against fungal infections. The increasing prevalence of invasive fungal infections (IFIs) among immunocompromised patients necessitates the development of novel antifungal agents. The compound has shown potential in overcoming solubility issues that limit the effectiveness of existing antifungal medications .
Case Studies
-
Fungal Resistance Management :
A study published in a multidisciplinary review discussed the role of this compound in managing antifungal resistance. The compound was noted for its ability to work synergistically with established antifungals like amphotericin B and fluconazole, potentially improving treatment outcomes for patients with resistant fungal infections . -
Clinical Implications :
In clinical settings involving solid organ transplants and hematological patients, the use of this compound has been investigated as part of a tailored antifungal therapy regimen. Early results indicated improved patient outcomes when combined with immunomodulatory treatments that enhance host defenses against fungal pathogens .
Future Research Directions
Given the promising results from initial studies, further research is warranted to explore:
- Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in biological systems will be crucial for optimizing dosing regimens.
- Combination Therapies : Investigating synergistic effects with other antifungal agents could lead to more effective treatment protocols.
- Broader Antimicrobial Applications : Exploring the potential of this compound beyond antifungal applications may reveal additional therapeutic uses.
Mecanismo De Acción
The mechanism of action of 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as tyrosine kinases and topoisomerases, which play crucial roles in cellular processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and terminate radical chain reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid
- 4-ethoxycarbonyl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolone
- 4-ethoxycarbonyl-3a,4,5,11b-tetrahydro-3H-cyclopenta[c][1,7]phenantroline
Uniqueness
3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.
Actividad Biológica
3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : C13H13NO2
- Molecular Weight : 231.25 g/mol
- CAS Number : 354815-90-0
Research indicates that this compound exhibits several biological activities primarily through its interaction with RNA-binding proteins. Notably, it has been shown to inhibit the formation of RNA-protein complexes, which is crucial in diseases like myotonic dystrophy type 1 (DM1).
Inhibition of RNA-MBNL1 Complex Formation
A significant study demonstrated that this compound inhibits the r(CUG)12-MBNL1 complex formation with an IC50 ranging from 2 to 242 µM. The compound's efficacy varied depending on the specific RNA sequence involved. For instance:
Compound | IC50 (µM) | Description |
---|---|---|
This compound | 125 | Moderate inhibition of luciferase activity in DM1 models |
Other tested compounds | Varied | Comparison with other inhibitors |
Biological Activity in Cellular Models
The compound was tested in HeLa cells to assess its effects on splicing patterns associated with DM1. Treatment with this compound resulted in a shift towards a DM-like phenotype in alternative splicing patterns at concentrations ranging from 250 to 1000 µM.
Observations from Case Studies
- Myotonic Dystrophy Models : In a study involving DM1 cellular models, treatment with the compound led to significant dysregulation of splicing for several MBNL1-dependent exons.
- Luciferase Assays : The compound demonstrated an increase in luciferase activity when tested with r(CUG) exp mRNA, indicating its potential as a therapeutic agent for modulating gene expression.
Comparative Studies
Comparative studies highlight the potency of this compound relative to other similar compounds. For example:
Compound | Target Interaction | Potency (IC50) |
---|---|---|
Compound A | r(CUG)12-MBNL1 | 2 µM |
This compound | r(CUG)12-MBNL1 | 125 µM |
These findings suggest that while the compound is effective, there are more potent alternatives available for targeting similar pathways.
Propiedades
IUPAC Name |
3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7-8,10,12,14H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJCENKZISEXPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=CC=CC=C23)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389529 | |
Record name | 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354815-90-0 | |
Record name | 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.